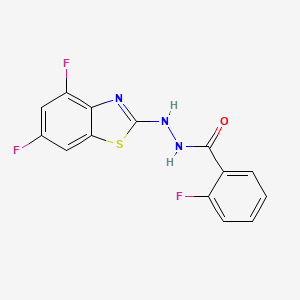

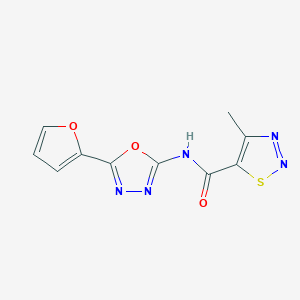

![molecular formula C21H24N4O3 B2547978 N-(4-甲氧基苄基)-6-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)己酰胺 CAS No. 688354-39-4](/img/structure/B2547978.png)

N-(4-甲氧基苄基)-6-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)己酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

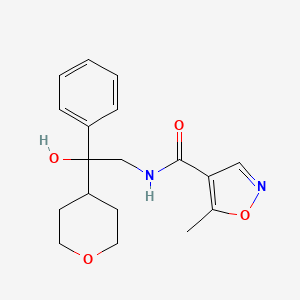

The compound "N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide" appears to be a derivative of v-triazole, a class of compounds known for their potential pharmacological properties. The 4-methoxybenzyl group has been identified as a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles, which are of interest due to their potential as antiallergic agents .

Synthesis Analysis

The synthesis of related v-triazole compounds involves the conversion of monocyclic N-(4-methoxybenzyl)-v-triazoles into their N-unsubstituted derivatives. This is achieved by treatment with trifluoroacetic acid at a temperature of 65°C. The method has been applied to multicyclic systems, as demonstrated in the synthesis of 3,9-dihydro-9-oxobenzopyrano[2,3-d]-v-triazole, indicating the versatility of the 4-methoxybenzyl group as a protecting group .

Molecular Structure Analysis

The molecular structure of a related compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was elucidated using a combination of infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. These techniques confirmed the structure of the synthesized compound, which is crucial for understanding the chemical behavior and potential interactions of the molecule .

Chemical Reactions Analysis

The synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction between 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde. The reaction was carried out in ethanol under reflux conditions for 2.5 hours, resulting in an 88% yield. This indicates that the 4-methoxybenzyl group can participate in chemical reactions under specific conditions to form stable triazole derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the physical properties such as melting point, solubility, and stability are determined experimentally. The chemical properties, including reactivity and potential biological activity, are often explored through various analytical techniques and bioassays. The 4-methoxybenzyl group's role as a protecting group suggests that it may influence the solubility and stability of the compound .

科学研究应用

合成和表征

新型环状二肽基脲:Sañudo 等人(2006 年)的研究介绍了一种合成 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺的方法,这是一种新型环状二肽基脲。这种方法涉及 Ugi 反应,然后用乙醇钠搅拌,展示了一种创建拟肽三嗪的新方法,这可能对设计具有独特生物活性的化合物产生影响 (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).

对甲氧基苄基化技术:Yamada 等人(2013 年)开发了一种酸催化的对甲氧基苄基化试剂,展示了一种对羟基进行对甲氧基苄基化的实用方法。这突显了一种修改化学结构的多功能技术,可能会增强诸如“N-(4-甲氧基苄基)-6-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)己酰胺”之类的化合物的性质或反应性 (Kohei Yamada, Hikaru Fujita, M. Kitamura, M. Kunishima, 2013).

材料科学中的应用

- 缓蚀:Singh 等人(2018 年)研究了三嗪衍生物在盐酸中对低碳钢的缓蚀性能,表现出很高的效率。此类研究表明三嗪化合物在保护材料免受腐蚀方面的潜在应用,这可以扩展到类似于所讨论化合物的衍生物 (Ambrish Singh, K. R. Ansari, J. Haque, P. Dohare, H. Lgaz, R. Salghi, M. Quraishi, 2018).

生物研究和环境应用

- RDX 的生物降解:Hawari 等人(2000 年)关于六氢-1,3,5-三硝基-1,3,5-三嗪 (RDX) 生物降解的研究可以提供三嗪衍生物如何与生物系统相互作用或如何在环境环境中分解的见解。了解降解途径对于评估此类化合物的环境影响至关重要 (J. Hawari, A. Halasz, T. Sheremata, S. Beaudet, C. Groom, L. Paquet, C. Rhofir, G. Ampleman, S. Thiboutot, 2000).

未来方向

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-28-17-12-10-16(11-13-17)15-22-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFVVDHHYBHDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2547898.png)

![N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2547900.png)

![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)

![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylphenyl)acetamide](/img/structure/B2547903.png)

![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)